molecular formula C15H19N5O B12170602 N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Katalognummer: B12170602
Molekulargewicht: 285.34 g/mol
InChI-Schlüssel: QQDVXAFXOAZAIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a cyclohexyl group, a tetrazole ring, and a benzamide moiety, making it an interesting subject for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the benzamide precursor.

    Final Assembly: The final step involves the coupling of the tetrazole ring with the benzamide moiety, which can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For efficient and consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: It is studied for its interactions with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes and inhibit their activity. The cyclohexyl group provides hydrophobic interactions, enhancing the binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexyl-N-ethyl-4-(5-methyl-1H-tetrazol-1-yl)butanamide: A similar compound with an ethyl group instead of a benzamide moiety.

    5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: Another tetrazole derivative with different substituents.

Uniqueness

N-cyclohexyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific combination of a cyclohexyl group, a tetrazole ring, and a benzamide moiety. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H19N5O

Molekulargewicht

285.34 g/mol

IUPAC-Name

N-cyclohexyl-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C15H19N5O/c1-11-17-18-19-20(11)14-9-7-12(8-10-14)15(21)16-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,16,21)

InChI-Schlüssel

QQDVXAFXOAZAIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.